8-Chloro-2-methylimidazo[1,2-a]pyrazine
Overview
Description
8-Chloro-2-methylimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 85333-43-3 . It has a molecular weight of 167.6 and its IUPAC name is 8-chloro-2-methylimidazo[1,2-a]pyrazine . The compound is solid in physical form .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The InChI code for 8-Chloro-2-methylimidazo[1,2-a]pyrazine is 1S/C7H6ClN3/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3 . The average mass is 167.596 Da .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
8-Chloro-2-methylimidazo[1,2-a]pyrazine is a solid compound . It has a molecular weight of 167.6 and its storage temperature is in an inert atmosphere, 2-8°C .Scientific Research Applications
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Organic Synthesis and Drug Development
- Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
- This class of compounds has attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .
- Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .
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Microwave Assisted Organic Reactions
- A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
- This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
- To optimize the reaction, several solvents and thermal or microwave heating conditions were investigated for the reaction of 2-aminopyridine with α-bromoacetophenone .
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Functionalization via Radical Reactions
- Imidazo[1,2-a]pyridines, a class of compounds similar to imidazo[1,2-a]pyrazines, have been used in radical reactions for direct functionalization .
- This method is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
- The functionalization process involves transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
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Material Science
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Pharmaceutical Chemistry
- Imidazo[1,2-a]pyridines, a class of compounds similar to imidazo[1,2-a]pyrazines, are valuable heterocyclic scaffolds in pharmaceutical chemistry .
- The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
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Material Science
Safety And Hazards
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of 8-Chloro-2-methylimidazo[1,2-a]pyrazine could be in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of tuberculosis .
properties
IUPAC Name |
8-chloro-2-methylimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPUXAQVYFAAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C(C2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539091 | |
Record name | 8-Chloro-2-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-methylimidazo[1,2-a]pyrazine | |
CAS RN |
85333-43-3 | |
Record name | 8-Chloro-2-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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